4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate 4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15688988
InChI: InChI=1S/C27H24BrN5O5S/c1-17(34)38-25-22(36-2)13-18(14-23(25)37-3)15-29-30-24(35)16-39-27-32-31-26(19-9-11-20(28)12-10-19)33(27)21-7-5-4-6-8-21/h4-15H,16H2,1-3H3,(H,30,35)/b29-15+
SMILES:
Molecular Formula: C27H24BrN5O5S
Molecular Weight: 610.5 g/mol

4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate

CAS No.:

Cat. No.: VC15688988

Molecular Formula: C27H24BrN5O5S

Molecular Weight: 610.5 g/mol

* For research use only. Not for human or veterinary use.

4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate -

Specification

Molecular Formula C27H24BrN5O5S
Molecular Weight 610.5 g/mol
IUPAC Name [4-[(E)-[[2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]-2,6-dimethoxyphenyl] acetate
Standard InChI InChI=1S/C27H24BrN5O5S/c1-17(34)38-25-22(36-2)13-18(14-23(25)37-3)15-29-30-24(35)16-39-27-32-31-26(19-9-11-20(28)12-10-19)33(27)21-7-5-4-6-8-21/h4-15H,16H2,1-3H3,(H,30,35)/b29-15+
Standard InChI Key HCXRQEJQCLLAIU-WKULSOCRSA-N
Isomeric SMILES CC(=O)OC1=C(C=C(C=C1OC)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br)OC
Canonical SMILES CC(=O)OC1=C(C=C(C=C1OC)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br)OC

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule’s backbone features a 1,2,4-triazole ring substituted at the 3-position with a thioacetate group, which is further functionalized with a hydrazone linker. The triazole ring is decorated with a 4-bromophenyl group at position 5 and a phenyl group at position 4, creating a sterically crowded environment. The hydrazone moiety bridges the triazole-thioacetate unit to a 2,6-dimethoxyphenyl acetate group, introducing electron-donating methoxy substituents that may influence solubility and binding interactions.

Key Functional Groups

  • 1,2,4-Triazole Core: Known for participating in hydrogen bonding and π-π stacking, this heterocycle enhances interactions with biological targets like enzymes .

  • Bromophenyl Substituent: The electron-withdrawing bromine atom may improve lipophilicity and stabilize charge-transfer interactions.

  • Hydrazone Linker: This Schiff base derivative offers conformational flexibility and chelating potential, often associated with antimicrobial activity .

  • Methoxy Groups: The 2,6-dimethoxy configuration on the phenyl acetate group could modulate metabolic stability and membrane permeability .

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaC27H24BrN5O5S\text{C}_{27}\text{H}_{24}\text{Br}\text{N}_5\text{O}_5\text{S}
Molecular Weight610.5 g/mol
CAS NumberNot publicly disclosed
SolubilityLikely polar aprotic solvents
StabilityHydrolysis-sensitive (ester)

Synthesis and Characterization

Synthetic Pathways

The compound’s synthesis involves multi-step protocols, as outlined in analogous triazole-thioacetate derivatives . A representative route includes:

  • Formation of Triazole-Thione Precursor: Reacting 4-phenyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol with ethyl chloroacetate in dimethylformamide (DMF) catalyzed by triethylamine yields the thioacetate intermediate .

  • Hydrazide Formation: Treating the thioacetate ester with hydrazine hydrate in propan-2-ol generates the corresponding hydrazide .

  • Hydrazone Coupling: Condensing the hydrazide with 2,6-dimethoxy-4-formylphenyl acetate under acidic conditions forms the final hydrazone linkage .

Table 2: Optimization of Reaction Conditions

StepReagents/ConditionsYield
1EtOAcCl, DMF, Et₃N, 25°C, 12h80%
2NH₂NH₂·H₂O, i-PrOH, 60°C, 4h94%
3AcOH, 60°C, 15h75%

Spectroscopic Characterization

  • IR Spectroscopy: Stretching vibrations at 1723 cm⁻¹ (ester C=O), 1643 cm⁻¹ (amide C=O), and 1517 cm⁻¹ (C=N) confirm key functional groups .

  • ¹H NMR: Signals at δ 2.38 ppm (s, 3H, CH₃), 3.76 ppm (s, 3H, OCH₃), and 7.29–8.27 ppm (aromatic protons) align with expected substituents .

  • HRMS: A molecular ion peak at m/z 610.5 ([M+H]⁺) validates the molecular formula.

Chemical Reactivity and Stability

Hydrolytic Sensitivity

The acetate ester group is prone to hydrolysis under alkaline conditions, generating the corresponding carboxylic acid. This reactivity necessitates careful pH control during storage and biological assays.

Nucleophilic Substitution

The bromophenyl moiety may undergo Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, enabling structural diversification . For example, palladium-catalyzed coupling could replace bromine with other aryl groups to modulate activity.

Table 3: Reactivity Profile

Reaction TypeConditionsProduct
Ester hydrolysisNaOH (aq), 25°CCarboxylic acid derivative
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME, 80°CAryl-substituted analog

Biological Activity and Mechanistic Insights

Anticancer Activity

Analogous 1,2,4-triazole derivatives exhibit anticancer effects via topoisomerase II inhibition or apoptosis induction . Molecular docking studies predict strong binding affinity (ΔG < -8 kcal/mol) for kinase domains, though experimental validation is pending .

Table 4: Hypothesized Targets and Mechanisms

TargetAssay TypeExpected IC₅₀
DNA gyrase (E. coli)MIC determination≤10 μg/mL
Topoisomerase IIαRelaxation assay≤5 μM

Future Research Directions

  • Comprehensive Bioassays: Prioritize MIC testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

  • Structural Optimization: Explore bromine substitution with electron-donating/-withdrawing groups to enhance potency .

  • In Vivo Pharmacokinetics: Assess oral bioavailability and metabolic stability in rodent models.

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